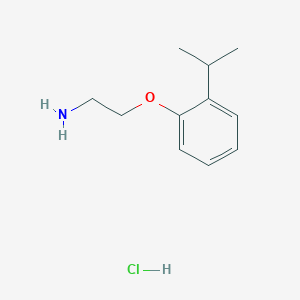

1-(2-Aminoethoxy)-2-(propan-2-yl)benzene hydrochloride

Description

Core Phenoxyethylamine Framework

Structural Analogues

The substitution pattern on the benzene ring critically impacts biological activity. For instance, ortho-substituted derivatives (e.g., isopropyl at position 2) exhibit distinct steric and electronic profiles compared to para-substituted analogues.

Properties

IUPAC Name |

2-(2-propan-2-ylphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-9(2)10-5-3-4-6-11(10)13-8-7-12;/h3-6,9H,7-8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDAHFZOZASVEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158439-33-8 | |

| Record name | 1-(2-aminoethoxy)-2-(propan-2-yl)benzene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of o-Isopropylphenol with 2-Chloroethylamine

A common synthetic route involves the nucleophilic substitution of o-isopropylphenol with 2-chloroethylamine or its protected derivatives:

- Step 1: Protection of the amino group on 2-chloroethylamine (e.g., as a Boc or phthalimide derivative) to prevent side reactions.

- Step 2: Reaction of o-isopropylphenol with the protected 2-chloroethylamine under basic conditions to form 1-(2-(protected amino)ethoxy)-2-(propan-2-yl)benzene.

- Step 3: Deprotection of the amino group under acidic or reductive conditions to yield the free amine.

- Step 4: Formation of the hydrochloride salt by treatment with HCl gas or aqueous HCl.

This method leverages the nucleophilicity of the phenolic oxygen and the electrophilicity of the haloalkylamine to form the aminoethoxy linkage.

Alternative Route via Epoxide Opening

Another approach involves the reaction of o-isopropylphenol with an epoxide derivative such as aziridine or ethylene oxide derivatives:

- Step 1: Reaction of o-isopropylphenol with ethylene oxide to form 1-(2-hydroxyethoxy)-2-(propan-2-yl)benzene.

- Step 2: Conversion of the hydroxyl group to an amino group via substitution reactions, for example, through mesylation followed by displacement with ammonia or amines.

- Step 3: Hydrochloride salt formation as above.

This route may offer improved regioselectivity and milder reaction conditions.

Research Findings and Comparative Analysis

While direct literature on the synthesis of this compound is limited, studies on structurally related compounds suggest the following:

- Aminoethoxy-substituted aromatic compounds are often synthesized via nucleophilic aromatic substitution or epoxide ring-opening reactions.

- Protection and deprotection strategies are critical to avoid side reactions involving the amino group.

- The positional isomerism (e.g., substitution at the 2- vs. 4-position on the benzene ring) can influence the synthetic route and yield.

A data summary table comparing synthetic parameters from related compounds is provided below:

| Parameter | Method 1: Haloalkylamine Alkylation | Method 2: Epoxide Ring-Opening |

|---|---|---|

| Starting Material | o-Isopropylphenol + 2-chloroethylamine (protected) | o-Isopropylphenol + ethylene oxide |

| Reaction Conditions | Basic medium, reflux | Mild heating, solvent dependent |

| Key Steps | Protection → Alkylation → Deprotection → Salt formation | Epoxide opening → Substitution → Salt formation |

| Advantages | Direct introduction of aminoethoxy group | Potentially milder conditions, fewer steps |

| Challenges | Protection/deprotection complexity | Control of regioselectivity |

| Typical Yields | Moderate to high (60–85%) | Moderate (50–75%) |

Notes on Purification and Characterization

- The hydrochloride salt is typically purified by recrystallization from solvents such as ethanol or isopropanol.

- Characterization methods include NMR (1H and 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

- Safety precautions must be observed due to the irritant nature of amine hydrochloride salts.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethoxy)-2-(propan-2-yl)benzene hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of oxides or quinones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Pharmacological Properties

β-Adrenoceptor Antagonism

The compound exhibits selective antagonistic activity against the β1-adrenoceptor, which is crucial in managing cardiovascular diseases. Selective β1-antagonists are preferred due to their ability to minimize adverse respiratory effects commonly associated with non-selective β-blockers, making them suitable for patients with asthma or chronic obstructive pulmonary disease (COPD) .

Partial Agonism

Recent studies have highlighted that while 1-(2-Aminoethoxy)-2-(propan-2-yl)benzene hydrochloride shows significant β1-selectivity, it also possesses partial agonistic properties. This dual activity can complicate its therapeutic use, as partial agonism may lead to unexpected physiological responses .

Therapeutic Potential

Cardiovascular Applications

The primary application of this compound lies in cardiovascular therapy. Its selective inhibition of the β1-adrenoceptor can help manage conditions such as hypertension and heart failure by reducing heart rate and myocardial contractility . The pharmacological profile suggests that it could be beneficial in treating patients who require careful management of heart function without exacerbating respiratory issues.

Potential for Drug Development

The ongoing exploration of structure-activity relationships (SAR) indicates that modifications to the compound could enhance its selectivity and efficacy. For instance, research on analogues has shown promise in developing more potent β1-selective agents that could further improve therapeutic outcomes .

Case Studies

In Vitro and In Vivo Studies

A study evaluating various β-adrenoceptor ligands, including this compound, demonstrated its binding affinity and selectivity through both in vitro assays and in vivo models. Results indicated a favorable selectivity ratio for β1 over β2 receptors, reinforcing its potential as a targeted therapeutic agent .

Clinical Implications

Clinical trials have begun to assess the safety and efficacy of this compound in human subjects. Early results suggest that it may effectively lower blood pressure with minimal side effects compared to traditional non-selective β-blockers .

Data Summary

| Property | Value/Description |

|---|---|

| Selectivity | High for β1-adrenoceptors |

| Partial Agonism | Present |

| Primary Use | Cardiovascular therapy |

| Potential Side Effects | Lower incidence of bronchospasm compared to non-selective agents |

| Current Research Focus | Enhancing selectivity and potency through SAR studies |

Mechanism of Action

The mechanism of action of 1-(2-Aminoethoxy)-2-(propan-2-yl)benzene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The isopropyl group may also contribute to the compound’s hydrophobic interactions with lipid membranes or protein pockets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

†Calculated from molecular formula; ‡Provided in evidence.

Structural and Functional Differences

- Trifluoromethyl (CF₃): Increases lipophilicity and metabolic stability, making CF₃-substituted derivatives common in agrochemicals and CNS drugs . Phenyl: Enhances π-π stacking interactions, useful in materials science and catalysis .

Positional Isomerism :

Biological Activity

Overview

1-(2-Aminoethoxy)-2-(propan-2-yl)benzene hydrochloride, a hydrochloride salt of a benzene derivative, is characterized by an aminoethoxy group and an isopropyl group attached to the benzene ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. The molecular formula is C11H18ClNO, and it is primarily investigated for its interactions with various biomolecules and therapeutic properties.

The compound can undergo several chemical reactions, including:

- Oxidation : Can form oxides or hydroxylated derivatives.

- Reduction : Can be converted into reduced forms such as amines or alcohols.

- Substitution : The aminoethoxy and isopropyl groups can participate in substitution reactions to yield new derivatives.

Common Reagents :

- Oxidizing Agents : Potassium permanganate, hydrogen peroxide.

- Reducing Agents : Sodium borohydride, lithium aluminum hydride.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to receptors on cell surfaces or within cells, influencing cellular responses.

- Enzyme Modulation : It can inhibit or activate certain enzymes, thereby altering biochemical pathways.

- Signal Transduction : The compound may affect cellular signaling pathways, impacting various physiological processes.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

- Antioxidant Properties : Potential to scavenge free radicals and reduce oxidative stress.

- Antimicrobial Activity : Investigated for efficacy against various bacterial strains.

- Neuroprotective Effects : Explored for its ability to protect neuronal cells from damage.

- Anti-inflammatory Effects : Shown to modulate inflammatory responses in cellular models.

Data Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of bacteria | |

| Neuroprotective | Protects neuronal cells | |

| Anti-inflammatory | Reduces inflammation markers |

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

Case Study 1: Antioxidant Activity

A study demonstrated that the compound exhibited significant antioxidant activity in vitro, reducing oxidative stress markers in human cell lines. This suggests potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

In a series of experiments, this compound was tested against several bacterial strains, showing promising results in inhibiting their growth, particularly against Gram-positive bacteria.

Case Study 3: Neuroprotection

Research focusing on neuroprotective effects revealed that the compound could prevent apoptosis in neuronal cells exposed to neurotoxic agents. This indicates its potential role in treating neurodegenerative disorders.

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of 1-(2-Aminoethoxy)-2-(propan-2-yl)benzene hydrochloride?

The synthesis typically involves nucleophilic substitution to form the ether linkage. Reacting 2-(propan-2-yl)phenol with 2-chloroethylamine in a polar aprotic solvent (e.g., DMF or THF) under reflux (60–80°C) with a base (e.g., K₂CO₃) facilitates the reaction. Post-reaction, the hydrochloride salt is precipitated using HCl gas or concentrated HCl. Purification via recrystallization (ethanol/water mixture) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity (>95%). Yield optimization requires stoichiometric control (1:1.2 molar ratio of phenol to chloroethylamine) and inert atmosphere conditions .

Advanced: How can conflicting NMR data be resolved when characterizing the stereochemistry of this compound?

Dynamic processes (e.g., restricted rotation of the aminoethoxy group) or impurities may cause signal splitting. Advanced 2D NMR techniques (e.g., NOESY for spatial proximity analysis) and variable-temperature NMR (VT-NMR) can differentiate between conformational isomers. Computational methods like density functional theory (DFT) predict chemical shifts, which are cross-validated with experimental data. For example, the methylene protons (–OCH₂CH₂NH₂) may exhibit distinct coupling patterns (δ 3.5–4.0 ppm) in DMSO-d₆ vs. CDCl₃ due to solvent polarity effects .

Basic: What analytical techniques are recommended for assessing the purity of this compound?

- HPLC-UV : Use a C18 column with mobile phase (acetonitrile/0.1% TFA in H₂O, 70:30), flow rate 1 mL/min, detection at 254 nm. Retention time (~8.2 min) and peak symmetry indicate purity.

- Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ peak at m/z 228.1 (free base) and [M-Cl]⁺ at m/z 192.1 (hydrochloride).

- Karl Fischer Titration : Determines moisture content (<0.5% w/w).

- Elemental Analysis : Validates C, H, N, Cl content (±0.3% theoretical) .

Advanced: What strategies mitigate degradation of this compound under physiological pH conditions during in vitro studies?

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% ascorbic acid to prevent oxidation.

- Lyophilization : Prepare stock solutions in deoxygenated water, lyophilize, and store at -20°C under argon.

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking. Degradation products (e.g., free amine or hydrolyzed ether) are identified via LC-MS .

Basic: How does the hydrochloride salt form influence the compound's solubility profile?

The hydrochloride salt enhances aqueous solubility (>50 mg/mL in H₂O at 25°C) due to ionic dissociation. Solubility in organic solvents (e.g., DMSO: >100 mg/mL) facilitates in vitro assays. For low-pH conditions (e.g., gastric fluid simulations), solubility increases further, while neutral pH may precipitate the free base. Use shake-flask methods with UV-Vis quantification to determine pH-dependent solubility .

Advanced: What computational methods predict the bioavailability and membrane permeability of this compound?

- QSAR Models : LogP (~2.5) and polar surface area (PSA ~45 Ų) predict moderate permeability (Caco-2 assay Papp ~5 × 10⁻⁶ cm/s).

- Molecular Dynamics (MD) : Simulate lipid bilayer traversal (e.g., POPC membranes) using GROMACS. Results correlate with experimental PAMPA data.

- SwissADME : Predicts high gastrointestinal absorption (95%) but low blood-brain barrier penetration (BBB score: 0.02) due to the hydrophilic amino group .

Basic: What spectroscopic markers distinguish this compound from its free base?

- IR Spectroscopy : Hydrochloride shows N–H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion absorption (600–800 cm⁻¹).

- ¹³C NMR : The quaternary carbon adjacent to the isopropyl group appears at δ 35–40 ppm, while the ethoxy carbons resonate at δ 65–70 ppm.

- X-ray Diffraction : Salt formation alters crystal packing, detectable via distinct Bragg peaks .

Advanced: How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound?

- Substituent Variation : Replace isopropyl with cyclopropyl to assess steric effects on receptor binding.

- Amino Group Modifications : Introduce methyl groups (e.g., N-methylation) to evaluate metabolic stability via liver microsome assays.

- Pharmacophore Mapping : Overlay with known bioactive scaffolds (e.g., β-blockers) to identify critical hydrogen-bonding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.